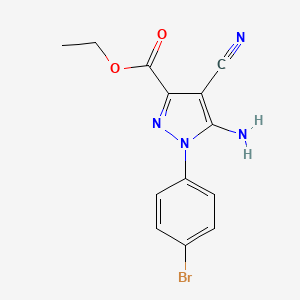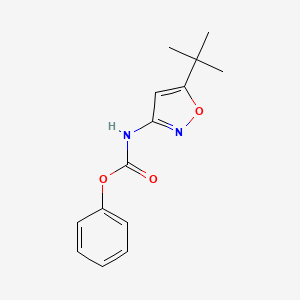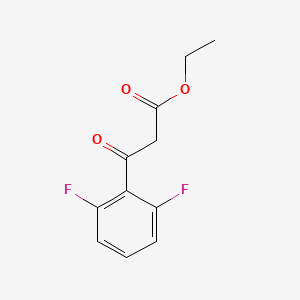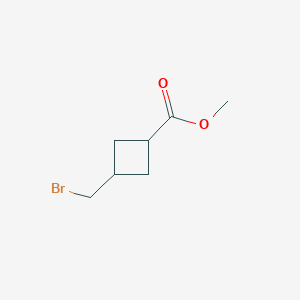
Tungsten-titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten-titanium is an advanced alloy that combines the robustness of tungsten with the versatility of titanium. This compound is known for its exceptional properties, including high strength, toughness, and resistance to extreme conditions. It has garnered significant attention across various industries due to its durability and high-performance characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tungsten-titanium involves several methods, including powder metallurgy and mechanical alloying. The process typically starts with the preparation of tungsten and titanium powders, which are then mixed and subjected to high-energy ball milling. This mechanical alloying process ensures a uniform distribution of the two elements .
Industrial Production Methods: In industrial settings, this compound is often produced using powder metallurgy techniques. The mixed powders are compacted into a desired shape and then sintered at high temperatures to achieve densification. This method allows for precise control over the alloy’s microstructure and properties .
Chemical Reactions Analysis
Types of Reactions: Tungsten-titanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the specific conditions under which they occur .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or air at elevated temperatures. This reaction forms a protective oxide layer on the surface, enhancing the alloy’s corrosion resistance.
Reduction: Reduction reactions typically involve hydrogen or carbon monoxide as reducing agents. These reactions are carried out at high temperatures to reduce tungsten and titanium oxides back to their metallic forms.
Substitution: Substitution reactions involve the replacement of one element in the alloy with another.
Major Products: The major products formed from these reactions include tungsten and titanium oxides, carbides, and nitrides. These compounds contribute to the alloy’s enhanced mechanical and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism by which tungsten-titanium exerts its effects is primarily through its structural and chemical properties. The alloy’s high melting point and thermal stability allow it to withstand extreme conditions. Additionally, the presence of tungsten and titanium atoms in the lattice structure enhances its mechanical strength and resistance to deformation .
Molecular Targets and Pathways: At the molecular level, this compound interacts with various substrates through surface reactions. These interactions are facilitated by the alloy’s unique electronic structure, which promotes catalytic activity and enhances its performance in industrial applications .
Comparison with Similar Compounds
- Tungsten carbide
- Titanium carbide
- Molybdenum-titanium alloy
- Chromium-titanium alloy
Uniqueness: The unique combination of tungsten and titanium in this alloy results in a material that excels in both mechanical and chemical properties. Its ability to withstand extreme conditions while maintaining high strength and toughness sets it apart from other similar compounds .
Properties
IUPAC Name |
titanium;tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ti.W |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKDTFFYCIMFQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiW |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565830 |
Source


|
| Record name | Titanium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58397-70-9 |
Source


|
| Record name | Titanium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
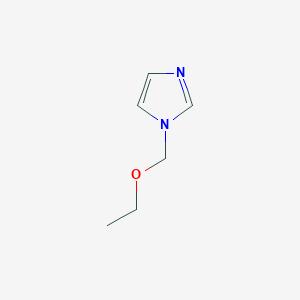
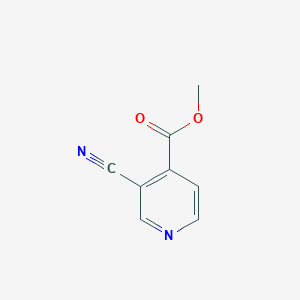
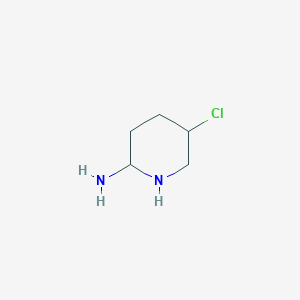

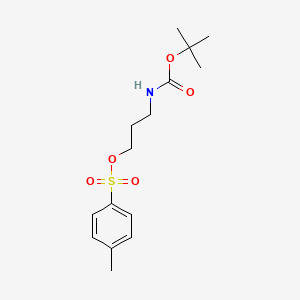
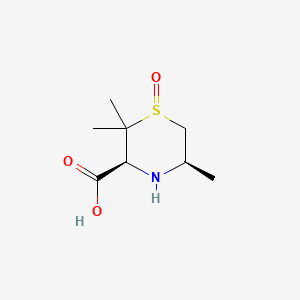
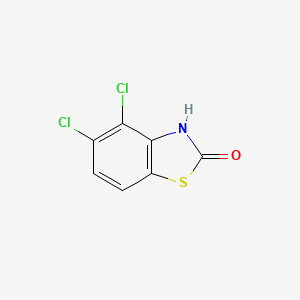

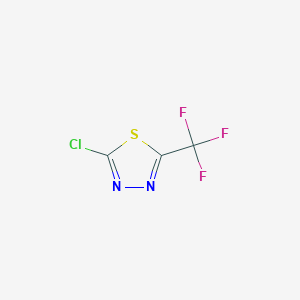
![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)
